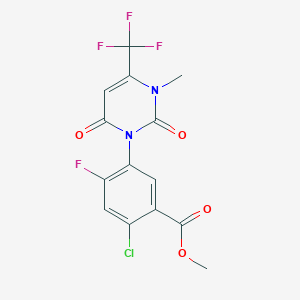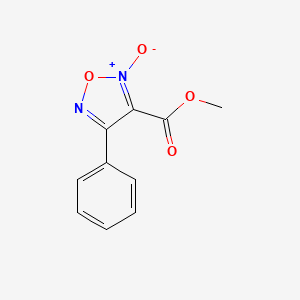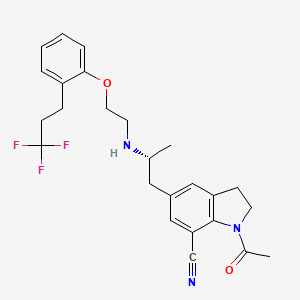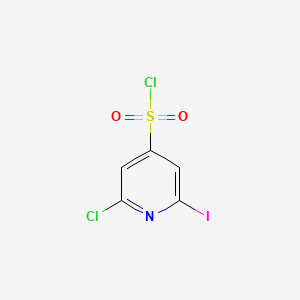
2-Chloro-6-iodopyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-iodopyridine-4-sulfonyl chloride is a heterocyclic compound with the molecular formula C5H2Cl2INO2S It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and sulfonyl chloride groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodopyridine-4-sulfonyl chloride typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloropyridine, followed by sulfonylation. The reaction conditions often require the use of iodotrimethylsilane as a catalyst for the iodination step . The sulfonylation step involves the reaction of the iodinated pyridine with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to sulfonamide or oxidized to sulfonic acid under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like hydrogen peroxide are employed.
Coupling Reactions: Palladium catalysts and organoboron compounds are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.
Oxidation and Reduction Products: Sulfonamides or sulfonic acids are typical products.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Chloro-6-iodopyridine-4-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for nucleophilic attack. The chlorine and iodine atoms can also participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative used in similar applications.
2-Iodopyridine: Another halogenated pyridine with distinct reactivity due to the presence of iodine.
4-Chloropyridine: A positional isomer with different chemical properties and applications.
Uniqueness
2-Chloro-6-iodopyridine-4-sulfonyl chloride is unique due to the combination of chlorine, iodine, and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and versatility, making it valuable in various chemical syntheses and applications .
Properties
Molecular Formula |
C5H2Cl2INO2S |
|---|---|
Molecular Weight |
337.95 g/mol |
IUPAC Name |
2-chloro-6-iodopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2INO2S/c6-4-1-3(12(7,10)11)2-5(8)9-4/h1-2H |
InChI Key |
IWRILRBLLBJLLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)I)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


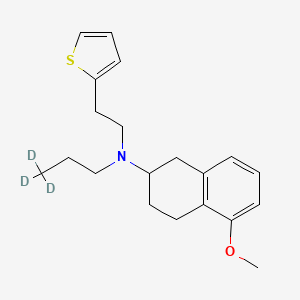
![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)
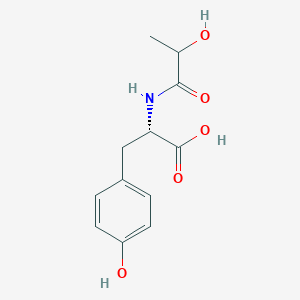
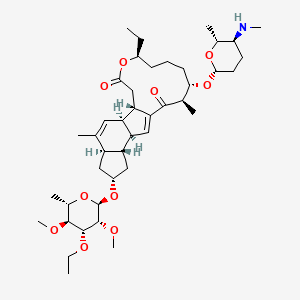

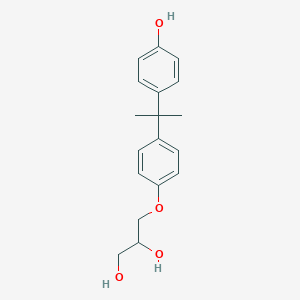
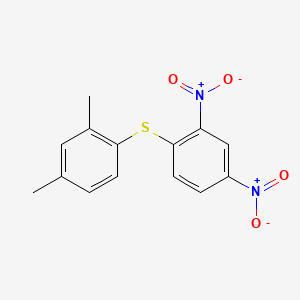
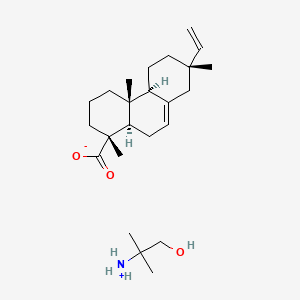
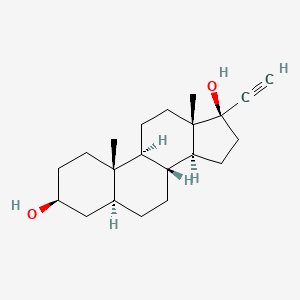
![L-[13C5]Xylose](/img/structure/B13442157.png)
